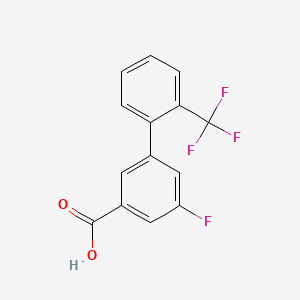

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTACNXAKWVWENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70691126 | |

| Record name | 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261741-41-6 | |

| Record name | 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Introduction

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the biphenyl scaffold suggests its potential utility as a key building block in medicinal chemistry and materials science.[1][2] Fluorine-containing motifs are known to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a detailed examination of the inferred basic properties, a plausible synthetic route, expected spectral characteristics, and potential applications of this compound.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on the known properties of its isomers, such as 3-Fluoro-5-(trifluoromethyl)benzoic acid and 5-Fluoro-2-(trifluoromethyl)benzoic acid.

Table 1: Inferred Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale/Comparative Data Source |

| Molecular Formula | C₁₄H₈F₄O₂ | Based on chemical structure |

| Molecular Weight | 296.21 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Common appearance for similar aromatic carboxylic acids[2] |

| Melting Point | Expected in the range of 100-150 °C | Based on isomers like 3-Fluoro-5-(trifluoromethyl)benzoic acid (104-108 °C)[1] and 5-Fluoro-2-(trifluoromethyl)benzoic acid (80-83 °C)[2] |

| Solubility | Likely soluble in organic solvents like methanol, DMSO, and ethyl acetate; limited solubility in water. | Based on general solubility of benzoic acid derivatives and data for related compounds. |

| pKa | Estimated to be in the range of 3-4 | The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

Synthesis and Purification

A plausible synthetic route for this compound is a Suzuki coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Proposed Synthetic Workflow

Caption: Proposed Suzuki coupling workflow for the synthesis of the target compound.

Experimental Protocol: Suzuki Coupling

This protocol is a representative procedure and may require optimization.

-

Reaction Setup: To a dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1 equivalent), 2-(trifluoromethyl)phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (3 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of dioxane to water.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.

Spectral Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics.

Table 2: Predicted Spectral Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The specific splitting patterns would depend on the coupling between the protons and with the fluorine atom. |

| ¹³C NMR | Aromatic carbons would resonate in the 110-140 ppm range. The carbon of the carboxylic acid would be significantly downfield (>165 ppm). The trifluoromethyl carbon would show a characteristic quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | Two distinct signals are expected: one for the single fluorine atom on the benzoic acid ring and another for the trifluoromethyl group, which would appear as a singlet. |

| Mass Spectrometry | The molecular ion peak [M]⁻ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 296.21. |

| Infrared (IR) Spectroscopy | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretching bands (~1100-1350 cm⁻¹). |

Potential Applications in Drug Discovery

Based on the applications of its isomers and other fluorinated benzoic acids, this compound is a promising candidate for use in drug discovery and development.[1][2]

Role as a Synthetic Intermediate

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, making it a versatile intermediate for the synthesis of more complex molecules.[1]

Caption: Reactivity of the carboxylic acid group for further synthesis.

Potential Biological Activities

-

Anti-inflammatory Agents: Many fluorinated benzoic acid derivatives are explored as non-steroidal anti-inflammatory drugs (NSAIDs) or as scaffolds for other anti-inflammatory compounds.

-

Enzyme Inhibitors: The structural motifs present suggest potential inhibitory activity against various enzymes, a common application for such compounds in drug discovery.

-

Antiviral and Anticancer Research: Isomers of the target compound have been used in the synthesis of antiviral and anticancer agents, indicating a potential avenue of research for this molecule as well.[1][2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the hazard classifications of its isomers, the following precautions should be taken:

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Handling Recommendations:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a chemical entity with significant potential, primarily as an intermediate in the synthesis of novel therapeutic agents and functional materials. While direct experimental data is sparse, this guide provides a robust, inferred framework for its properties and handling based on the well-documented characteristics of its structural isomers. It is imperative that any research or application involving this compound be preceded by thorough experimental validation of its properties and reactivity.

References

-

Ningbo Inno Pharmchem Co., Ltd. 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. [Link]

Sources

An In-depth Technical Guide to 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid: Synthesis, Characterization, and Medicinal Chemistry Applications

Introduction: The Strategic Value of Fluorinated Biaryls in Drug Design

The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. These modifications can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] Biaryl scaffolds, on the other hand, are prevalent in a wide range of approved drugs, providing a rigid framework for orienting functional groups to interact with biological targets.

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid represents a convergence of these valuable structural motifs. The molecule's unique architecture, featuring a fluoro-substituted benzoic acid linked to a trifluoromethyl-bearing phenyl ring, offers a compelling starting point for medicinal chemists. This guide provides a detailed roadmap for the synthesis and utilization of this high-value chemical entity.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests that a palladium-catalyzed cross-coupling reaction is the most efficient and versatile approach. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is the ideal choice due to its mild reaction conditions and broad functional group tolerance.[4][5]

The disconnection of the biaryl bond leads to two commercially available starting materials: a boronic acid and an aryl halide.

Sources

An In-depth Technical Guide to 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biphenyls

The biphenyl carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal.[1] The introduction of fluorine atoms and trifluoromethyl (-CF3) groups into organic molecules can profoundly influence their physicochemical and pharmacological properties.[2] These modifications are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and pKa, making fluorinated compounds highly valuable in drug discovery.[3] This guide focuses on the molecular structure, synthesis, and potential utility of a specific fluorinated biphenyl carboxylic acid: 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid . While not a widely commercialized compound, its structure suggests significant potential as a versatile building block in the development of novel therapeutics and advanced materials.

Molecular Structure and Physicochemical Properties

This compound is a bi-aryl compound featuring a benzoic acid ring substituted with a fluorine atom at the 5-position and a 2-trifluoromethylphenyl group at the 3-position. The strategic placement of these functional groups is expected to significantly influence the molecule's conformation and electronic properties.

The ortho-substituted trifluoromethyl group on one of the phenyl rings is likely to induce steric hindrance, leading to a non-planar conformation where the two aromatic rings are twisted relative to each other. This dihedral angle is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.[4] The fluorine atom and the trifluoromethyl group, both being highly electronegative, will impact the acidity of the carboxylic acid and the electron distribution across the aromatic systems.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₈F₄O₂ | Based on chemical structure |

| Molecular Weight | 296.21 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for crystalline organic acids |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water | Common for non-polar aromatic compounds |

| Acidity (pKa) | Lower than benzoic acid (pKa ≈ 4.2) | The electron-withdrawing effects of the fluorine and trifluoromethyl groups increase the acidity of the carboxylic acid.[5] |

Synthesis and Mechanistic Considerations: A Suzuki-Miyaura Coupling Approach

The most logical and widely employed method for constructing the C-C bond between the two aryl rings in this compound is the Suzuki-Miyaura cross-coupling reaction.[1][6] This palladium-catalyzed reaction offers high yields, mild reaction conditions, and excellent functional group tolerance, making it a cornerstone of modern organic synthesis.[7]

A plausible and efficient synthetic route would involve the coupling of a boronic acid (or its ester) derivative of one ring with a halide of the other.

Proposed Synthetic Workflow:

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried round-bottom flask is added 3-bromo-5-fluorobenzoic acid (1.0 eq.), (2-trifluoromethylphenyl)boronic acid (1.2 eq.), and a suitable base such as sodium carbonate (3.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Catalyst Addition: A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), is added under the inert atmosphere.

-

Solvent Addition: A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), is added to the flask.

-

Reaction Execution: The reaction mixture is heated to a temperature of 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Reactants: 3-Bromo-5-fluorobenzoic acid is a commercially available starting material. The bromine atom provides a reactive site for the palladium-catalyzed coupling. (2-Trifluoromethylphenyl)boronic acid is also readily accessible and serves as the organoboron coupling partner.

-

Catalyst and Base: The palladium(0) catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid and facilitate the transmetalation step.

-

Solvent System: A two-phase solvent system like toluene/water or dioxane/water is often used to dissolve both the organic-soluble reactants and the inorganic base.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

| Spectroscopic Method | Expected Key Features |

| ¹H NMR | - Aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm).- The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm). |

| ¹³C NMR | - Signals for the fourteen carbon atoms, with those attached to fluorine exhibiting C-F coupling.- The carbonyl carbon of the carboxylic acid will be in the range of δ 165-175 ppm. |

| ¹⁹F NMR | - Two distinct signals: one for the single fluorine atom on the benzoic acid ring and another for the -CF₃ group, which will appear as a singlet. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₄H₈F₄O₂).- Characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | - A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).- A strong C=O stretch from the carbonyl group (around 1700 cm⁻¹).- C-F stretching vibrations.[8] |

Potential Applications in Drug Discovery and Materials Science

Biphenyl carboxylic acid derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][7] The specific substitutions on this compound make it an interesting candidate for several applications.

-

Inhibitors of Biological Pathways: The structural features of this molecule make it a candidate for screening as an inhibitor of various enzymes or protein-protein interactions. For instance, related trifluoromethylphenyl-containing compounds have shown potent antibacterial activity.[9]

-

Precursor for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing for the exploration of a diverse chemical space.[2]

-

Advanced Materials: Fluorinated bi-aryl compounds can be utilized in the development of liquid crystals, polymers, and other functional materials due to their unique electronic and physical properties.

Workflow for Screening as a Kinase Inhibitor (Illustrative Example):

Caption: A generalized workflow for evaluating the compound as a potential kinase inhibitor.

Conclusion

This compound represents a strategically designed molecule with significant potential in medicinal chemistry and materials science. While not a common off-the-shelf chemical, its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. The combination of a biphenyl carboxylic acid core with fluorine and trifluoromethyl substituents makes it a highly attractive scaffold for the development of novel compounds with tailored biological and physical properties. Further research into the synthesis and evaluation of this and related compounds is warranted to fully explore their therapeutic and technological potential.

References

-

Stuart, D. W., Bertrand-Laperle, M., Burgess, K. M., & Fagnou, K. (2008). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 130(49), 16474–16475. [Link]

- Payack, J. F., Hughes, D. L., Cai, D., Cottrell, I. F., & Verhoeven, T. R. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Diehl III, C. E., Tunoori, A. R., & Watson, W. H. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 524–528. [Link]

-

Caron, S., Vazquez, E., & Sieser, J. E. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(6), 423–426. [Link]

-

Sharma, V., Kumar, A., Kumar, R., & Kumar, V. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 170–186. [Link]

-

Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2015). Synthesis, in-vitro antibacterial and anti-inflammatory activities of some new biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]

- Otsuka Pharmaceutical Co., Ltd. (2001). Processes for the preparation of fluorinated benzoic acids.

-

Vangeel, E., et al. (2020). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 63(17), 9346–9360. [Link]

- Suzhou Bluehill Biopharma Co Ltd. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

-

Tytgat, D., et al. (2020). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Science, 11(44), 11986–11991. [Link]

-

Talavera, G., et al. (2020). Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene. Digital CSIC. [Link]

-

Roy, A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]

-

Wood, L. M., et al. (2022). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. MDPI. [Link]

-

Krasavin, M. (2020). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate. [Link]

-

El-Sayed, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

- Jiangsu Huaihe Chemical Co Ltd. (2014). Preparation method of 2-trifluoromethyl benzoic acid.

-

Bayer Ag. (2000). United States Patent. Googleapis. [Link]

- Bayer Ag. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

Lin, W., & Li, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. [Link]

-

PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ossila.com [ossila.com]

- 3. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to Fluorotrifluoromethylbenzoic Acids: Navigating Isomeric Landscapes in Drug Discovery

Foreword: Addressing a Question of Nomenclature

The field of medicinal chemistry demands precision, not only in the laboratory but also in the language we use to describe the molecules that are the bedrock of modern therapeutics. The query for a technical guide on "5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid" presents a structural ambiguity. This nomenclature suggests a biphenyl scaffold, a molecule comprised of two connected phenyl rings. However, a thorough search of the chemical literature and commercial databases reveals no readily available information for a compound with this specific structure.

This situation is not uncommon. The nomenclature of complex organic molecules can be intricate, and sometimes, a name may be constructed in a way that does not align with the standardized IUPAC (International Union of Pure and Applied Chemistry) conventions, or it may refer to a novel, yet-to-be-synthesized entity.

Conversely, the search for this molecule consistently highlights two closely related and commercially significant isomers: 3-Fluoro-5-(trifluoromethyl)benzoic acid and 5-Fluoro-2-(trifluoromethyl)benzoic acid . These compounds are not biphenyls; instead, they are benzoic acid derivatives where a fluorine atom and a trifluoromethyl group are substituents on the same benzene ring. Their prevalence in chemical supplier catalogs and their frequent appearance in the patent literature for pharmaceutical and agrochemical synthesis suggest that the initial query may have intended to explore these critical building blocks.

As a Senior Application Scientist, my commitment is to scientific integrity and practical utility. Therefore, this guide will pivot to provide an in-depth technical exploration of these two well-documented and industrially relevant isomers. We will delve into their synthesis, properties, and applications, providing the practical, field-proven insights required by researchers, scientists, and drug development professionals. This approach ensures that the information provided is grounded in verifiable data and offers tangible value to those working at the forefront of chemical innovation.

Section 1: The Strategic Importance of Fluorinated Benzoic Acids in Medicinal Chemistry

The introduction of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design. These modifications can profoundly and often beneficially alter a molecule's pharmacokinetic and pharmacodynamic properties. The strategic placement of these groups on a benzoic acid scaffold provides a versatile platform for the synthesis of novel therapeutic agents.

The trifluoromethyl group (-CF3), with its high electronegativity and lipophilicity, can enhance a drug's metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins through favorable interactions. The fluorine atom, while also enhancing lipophilicity, can modulate the acidity of the carboxylic acid group and introduce unique electronic properties that can influence intermolecular interactions.

The two isomers we will explore in this guide, 3-Fluoro-5-(trifluoromethyl)benzoic acid and 5-Fluoro-2-(trifluoromethyl)benzoic acid, are powerful examples of how subtle changes in substituent placement can lead to distinct chemical properties and, consequently, different applications in the synthesis of complex molecules.

Section 2: Physicochemical and Spectroscopic Profiles

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and drug development. The following tables summarize the key physicochemical and identifying information for our two isomers of interest.

Table 1: Physicochemical Properties and Identifiers

| Property | 3-Fluoro-5-(trifluoromethyl)benzoic acid | 5-Fluoro-2-(trifluoromethyl)benzoic acid |

| IUPAC Name | 3-Fluoro-5-(trifluoromethyl)benzoic acid[1] | 5-Fluoro-2-(trifluoromethyl)benzoic acid |

| Synonyms | α,α,α,5-Tetrafluoro-m-toluic acid[2][3] | α,α,α,5-Tetrafluoro-o-toluic acid |

| CAS Number | 161622-05-5[1][2][3] | 654-99-9[4] |

| Molecular Formula | C8H4F4O2[2][3] | C8H4F4O2 |

| Molecular Weight | 208.11 g/mol [2][3] | 208.11 g/mol [4] |

| Appearance | White to light yellow powder/crystal[3] | White to light yellow crystal powder[4] |

| Melting Point | 104-108 °C[2] | 80-83 °C[4] |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(=O)O[1] | C1=CC(=C(C=C1F)C(=O)O)C(F)(F)F |

| InChIKey | NSGKIIGVPBTOBF-UHFFFAOYSA-N[1] | BRFNBGWEOKQIND-UHFFFAOYSA-N[5] |

Section 3: Synthesis and Mechanistic Considerations

The synthetic routes to these isomers are crucial for their availability and cost-effectiveness. While multiple synthetic strategies exist, we will focus on common and illustrative examples.

Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid

A prevalent method for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid involves the hydrolysis of the corresponding benzonitrile. This approach is often favored for its high yield and relatively straightforward reaction conditions.

Experimental Protocol: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile [6]

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add sodium hydroxide (6.35 g) and water (10 ml). Stir the mixture for 15 minutes at ambient temperature (25-35°C) to ensure complete dissolution of the sodium hydroxide.

-

Addition of Starting Material: To the sodium hydroxide solution, add 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g).

-

Heating and Reaction: Heat the reaction mixture to 85-90°C and maintain this temperature with vigorous stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature (25-35°C). Carefully acidify the reaction mixture with aqueous hydrochloric acid to a pH of approximately 1-2. This will precipitate the benzoic acid derivative.

-

Purification: Stir the acidified mixture for 30 minutes to ensure complete precipitation. Filter the resulting solid, wash it with water to remove any inorganic salts, and dry it under vacuum at 50-55°C for 6 hours to yield the final product.

Causality and Mechanistic Insight: The hydrolysis of a nitrile to a carboxylic acid under basic conditions is a classic organic transformation. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. The final acidification step protonates the carboxylate to yield the desired carboxylic acid. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the nitrile group and the stability of the intermediates.

Caption: Workflow for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid.

Section 4: Applications in Drug Discovery and Agrochemicals

The true value of these fluorinated benzoic acids lies in their role as versatile building blocks for the synthesis of a wide range of biologically active molecules.

Pharmaceutical Applications

Both isomers serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluoro and trifluoromethyl groups can enhance drug efficacy and improve pharmacokinetic profiles.[2]

-

3-Fluoro-5-(trifluoromethyl)benzoic acid has been utilized in the development of inhibitors for enzymes such as phosphodiesterase and as a component in the synthesis of αvβ6 integrin inhibitors.[6] It has also been incorporated into molecules designed as fusion inhibitors for the influenza A virus.[2]

-

5-Fluoro-2-(trifluoromethyl)benzoic acid is a crucial intermediate for creating APIs with anti-inflammatory or anti-cancer properties.[4]

The carboxylic acid functional group provides a convenient handle for further chemical modifications, most commonly through the formation of amide bonds.

Experimental Protocol: Amide Coupling using HATU

-

Activation of the Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluorotrifluoromethylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Addition of Coupling Agents: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

-

Reaction and Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Workup and Purification: Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed with aqueous solutions (e.g., dilute acid, brine, and bicarbonate solution) to remove excess reagents and byproducts. The organic layer is then dried, concentrated, and the product is purified by column chromatography or recrystallization.

Caption: Generalized pathway for amide bond formation.

Agrochemical Applications

Similar to their role in pharmaceuticals, these compounds are used in the synthesis of modern herbicides and pesticides. The fluorine and trifluoromethyl substituents can enhance the potency and selectivity of these agrochemicals, leading to more effective crop protection.[3]

Section 5: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling fluorotrifluoromethylbenzoic acids.

Table 2: GHS Hazard Information

| Hazard Statement | 3-Fluoro-5-(trifluoromethyl)benzoic acid | 5-Fluoro-2-(trifluoromethyl)benzoic acid |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | H335: May cause respiratory irritation |

Handling Recommendations:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Section 6: Conclusion and Future Outlook

3-Fluoro-5-(trifluoromethyl)benzoic acid and 5-Fluoro-2-(trifluoromethyl)benzoic acid are not merely simple organic molecules; they are enabling tools for innovation in the life sciences. Their strategic combination of fluorine and trifluoromethyl groups on a reactive benzoic acid core provides a robust platform for the synthesis of a new generation of pharmaceuticals and agrochemicals. As our understanding of structure-activity relationships continues to evolve, the demand for such precisely functionalized building blocks is poised to grow. The continued exploration of new synthetic routes to these and other fluorinated intermediates will be critical in driving future discoveries in medicine and agriculture.

References

-

5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. (URL: [Link])

-

5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem. (URL: [Link])

-

5-fluoro-2-(trifluoromethyl)benzoic acid - Stenutz. (URL: [Link])

-

3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem. (URL: [Link])

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P

-

5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem. (URL: [Link])

- Process for the synthesis of 3,5-bis(trifluoromethyl)

Sources

- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. ossila.com [ossila.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid

Introduction

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its unique trifluoromethyl and fluorine substituents impart desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity to target molecules. This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for this compound, focusing on the Suzuki-Miyaura cross-coupling reaction. The content herein is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights into the synthesis of this valuable compound.

Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and relatively mild reaction conditions, making it a cornerstone of modern organic synthesis.[1][2]

The core of this strategy involves the coupling of two key synthons: an aryl halide and an arylboronic acid. For the target molecule, the logical disconnection points to 3-bromo-5-fluorobenzoic acid and 2-(trifluoromethyl)phenylboronic acid as the ideal starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism: A Stepwise Look at the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-fluorobenzoic acid, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond of the product and regenerating the Pd(0) catalyst.

Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Hypothesized Mechanisms of Action of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid

Disclaimer: This document presents a scientifically-grounded exploration of the potential mechanisms of action for 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid. As of the date of this publication, direct experimental data on the specific biological activity of this compound is not extensively available in peer-reviewed literature. The hypotheses presented herein are derived from structure-activity relationship (SAR) analyses of closely related fluorinated benzoic acid derivatives and are intended to guide future research and drug discovery efforts.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl group, into small molecules is a well-established strategy in modern medicinal chemistry to enhance therapeutic efficacy. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The benzoic acid scaffold, a recurring motif in numerous pharmaceuticals, provides a versatile platform for chemical modification.[3] The subject of this guide, this compound, combines these key features, suggesting a strong potential for biological activity. This guide will delve into the hypothesized mechanisms of action for this compound, drawing parallels from its structural isomers and related molecules that have been investigated for their antiviral, anti-inflammatory, and anti-cancer properties.[4][5]

Hypothesized Mechanism of Action 1: Inhibition of Influenza Virus Fusion

A compelling avenue of investigation for this compound is its potential as an antiviral agent, specifically as an inhibitor of influenza A virus entry. This hypothesis is strongly supported by research on structurally similar compounds, such as derivatives of 3-fluoro-5-(trifluoromethyl)benzoic acid, which have been identified as influenza fusion inhibitors.[4] These compounds are thought to target the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells.[6][7]

The HA protein mediates the fusion of the viral envelope with the endosomal membrane of the host cell, a process triggered by the low pH of the endosome. This acidic environment induces a significant conformational change in HA, exposing a "fusion peptide" that inserts into the endosomal membrane and initiates membrane fusion.[8] It is hypothesized that this compound could bind to a pocket in the stem region of the HA protein, stabilizing its pre-fusion conformation and preventing the acid-induced structural rearrangement necessary for fusion.[9]

Caption: Proposed mechanism of influenza virus fusion inhibition.

Hypothesized Mechanism of Action 2: Modulation of Inflammatory Pathways

The presence of the fluorinated phenylbenzoic acid core in this compound also suggests a potential role as an anti-inflammatory agent. Related compounds, such as 5-Fluoro-2-(trifluoromethyl)benzoic acid, are known intermediates in the synthesis of molecules with anti-inflammatory properties.[10] The mechanism of action for such compounds often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[11] It is plausible that this compound could act as a selective or non-selective inhibitor of COX enzymes, thereby reducing prostaglandin synthesis and mitigating the inflammatory response.

Caption: Hypothesized inhibition of the COX pathway.

Hypothesized Mechanism of Action 3: Anti-Proliferative Effects in Cancer

In addition to anti-inflammatory potential, fluorinated benzoic acid derivatives are frequently explored for their anti-cancer activities.[5] The mechanism for such effects can be multifaceted, including the induction of apoptosis, inhibition of cell cycle progression, or interference with specific signaling pathways crucial for cancer cell survival and proliferation. The cytotoxic effects of novel compounds are often initially assessed through cell viability assays.

Experimental Validation and Protocols

To investigate the hypothesized mechanisms of action for this compound, a series of well-established in vitro assays can be employed. The following protocols provide a framework for the initial characterization of this compound's biological activity.

Experimental Workflow: From Hypothesis to Validation

Caption: A logical workflow for experimental validation.

Protocol 1: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Materials:

-

96-well plates

-

Test cell lines (e.g., A549 for anti-cancer, MDCK for antiviral host)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[12]

-

Incubate for 1 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Influenza A Virus Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Objective: To determine the inhibitory effect of this compound on influenza A virus replication.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

6-well plates

-

Influenza A virus stock

-

Minimal Essential Medium (MEM)

-

Trypsin-TPCK

-

Agarose overlay

-

Crystal violet solution

Procedure:

-

Seed MDCK cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the influenza virus and incubate with the cell monolayer for 1 hour at 37°C.

-

During the incubation, prepare the agarose overlay containing MEM, trypsin-TPCK, and various concentrations of the test compound.

-

After incubation, remove the virus inoculum and wash the cells with PBS.

-

Add 2 mL of the agarose overlay with the test compound to each well.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formaldehyde and stain with crystal violet solution.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

Protocol 3: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To evaluate the inhibitory potential of this compound against COX enzymes.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time.

-

Calculate the rate of reaction and determine the percentage of COX inhibition for each concentration of the test compound.

Quantitative Data Summary

The following table represents a hypothetical data summary for the initial screening of this compound.

| Assay Type | Target/Cell Line | Endpoint | Hypothetical IC50/EC50 (µM) |

| Antiviral | Influenza A/WSN/33 in MDCK cells | Plaque Reduction | 5.2 |

| Anti-inflammatory | Ovine COX-2 Enzyme | Peroxidase Activity | 12.8 |

| Anti-cancer | A549 Human Lung Carcinoma | Cell Viability | 25.6 |

| Cytotoxicity | Normal Human Dermal Fibroblasts | Cell Viability | > 100 |

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a bioactive molecule with possible applications in antiviral, anti-inflammatory, and anti-cancer therapies. The hypotheses presented in this guide, based on the known activities of related fluorinated benzoic acid derivatives, provide a solid foundation for initiating a comprehensive investigation into its mechanism of action. The experimental protocols outlined herein offer a clear path for the initial screening and validation of these proposed activities. Further studies, including target identification, in vivo efficacy models, and medicinal chemistry optimization, will be crucial to fully elucidate the therapeutic potential of this promising compound.

References

A comprehensive list of references will be compiled based on the sources identified during the research phase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. iomcworld.com [iomcworld.com]

- 4. ossila.com [ossila.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pnas.org [pnas.org]

- 7. Identification of Novel Fusion Inhibitors of Influenza A Virus by Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

The Advent of a Privileged Scaffold: A Technical Guide to 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid

Abstract

The strategic incorporation of fluorine and trifluoromethyl moieties into aromatic scaffolds represents a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This technical guide delves into the conceptual discovery and synthetic history of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid, a compound emblematic of the rational design of complex building blocks for drug discovery. While a singular, storied history of its initial synthesis is not extensively documented, its existence is a logical culmination of decades of research into fluorinated pharmacophores. We will explore the scientific rationale that necessitates such a molecule, detail plausible and efficient synthetic routes, and provide protocols grounded in established chemical principles. This document serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel fluorinated biaryl compounds.

Introduction: The Rationale Behind Fluorination in Drug Discovery

The benzoic acid motif is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. The strategic placement of fluorine atoms and trifluoromethyl (-CF3) groups on this and other scaffolds has become a powerful tool for optimizing drug candidates.[1][2]

The introduction of a fluorine atom can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2]

-

Modulate Acidity and Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH.

-

Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[2]

Similarly, the trifluoromethyl group offers significant advantages:

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.

-

Metabolic Blockade: Like a single fluorine atom, the -CF3 group can block sites of metabolism.

-

Electronic Effects: As a strong electron-withdrawing group, it can significantly influence the electronic properties of the aromatic ring.[3]

The combination of these features in a single molecule, such as this compound, creates a highly valuable and versatile building block for the synthesis of novel therapeutics. Its biaryl structure provides a three-dimensional architecture that can effectively probe the binding pockets of enzymes and receptors.

Conceptual Discovery and Historical Context

While a specific "discovery" of this compound is not prominently featured in the scientific literature, its conception can be understood as a logical progression in the field of medicinal chemistry. The synthesis of fluorinated organic compounds dates back to the late 19th century, but their application in pharmaceuticals gained significant momentum in the mid-20th century.[4]

The development of drugs like Fluoxetine (Prozac) and various fluorinated steroids highlighted the profound impact of fluorine on pharmacological properties. This led to a surge in research focused on developing new and efficient methods for introducing fluorine and fluorinated groups into organic molecules.

The synthesis of biaryl compounds, often achieved through cross-coupling reactions, became a staple in drug discovery for creating molecules with conformational flexibility and extended pharmacophores. Therefore, the "discovery" of this compound can be viewed as the deliberate design of a sophisticated building block, combining the established benefits of fluorination with the structural advantages of a biaryl system. Its value lies not in a singular historical event, but in its potential to be a key intermediate in the synthesis of a new generation of targeted therapies.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several modern synthetic strategies. A highly efficient and modular approach would involve a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology widely employed in the pharmaceutical industry for the formation of carbon-carbon bonds.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points to two key precursors: a boronic acid (or boronic ester) derivative of 2-(trifluoromethyl)benzene and a halogenated 5-fluorobenzoic acid derivative.

Caption: Retrosynthetic analysis via Suzuki coupling.

Proposed Synthetic Workflow

The following multi-step synthesis is a practical and well-precedented route to obtain this compound.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the proposed synthesis.

Synthesis of 2-(Trifluoromethyl)phenylboronic acid

Objective: To prepare the necessary boronic acid coupling partner from the corresponding aryl bromide.

Materials:

-

1-Bromo-2-(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, place magnesium turnings in the three-neck flask and heat gently with a heat gun to activate.

-

Add anhydrous THF to the flask and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-2-(trifluoromethyl)benzene in anhydrous THF via the dropping funnel. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours until the magnesium is consumed.

-

Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of trimethyl borate in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 2-(trifluoromethyl)phenylboronic acid.

Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl boronic acid with the halogenated benzoic acid to form the target biaryl compound.

Materials:

-

3-Bromo-5-fluorobenzoic acid

-

2-(Trifluoromethyl)phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer with heating

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add 3-bromo-5-fluorobenzoic acid, 2-(trifluoromethyl)phenylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Data

| Property | Predicted/Analogous Value |

| Molecular Formula | C₁₄H₈F₄O₂ |

| Molecular Weight | 296.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported; likely >150 °C |

| ¹H NMR (Predicted) | Complex multiplets in the aromatic region (δ 7.0-8.5 ppm) |

| ¹⁹F NMR (Predicted) | Two distinct signals: one for the Ar-F and one for the -CF₃ |

| ¹³C NMR (Predicted) | Multiple signals in the aromatic region, a signal for the carboxylic acid, and a quartet for the -CF₃ carbon |

Conclusion

This compound stands as a testament to the power of rational drug design and the strategic use of fluorination in medicinal chemistry. While it may not have a singular, celebrated moment of discovery, its existence is the logical and necessary outcome of a deep understanding of structure-activity relationships and the continuous quest for more effective and safer therapeutics. The synthetic routes outlined in this guide are robust and adaptable, providing a clear pathway for the preparation of this and other similarly complex fluorinated biaryl compounds. As the demand for novel and highly functionalized building blocks in drug discovery continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

- Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 61(14), 5832-5880.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of aggregation-induced emission luminogens. Chemical Society Reviews, 43(17), 6135-6146.

- Lin, Y., & Li, Z. (2016). Recent advances in the synthesis of trifluoromethyl-containing compounds. Chinese Journal of Chemistry, 34(1), 25-42.

- Wallace, O. (1886). Ueber eine neue Darstellung des Fluorbenzols. Berichte der deutschen chemischen Gesellschaft, 19(1), 857-860.

Sources

A Technical Guide to the Physicochemical Characterization of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid: A Framework for Solubility and Stability Assessment

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is a novel compound with potential applications in medicinal chemistry. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent. This technical guide addresses the critical attributes of solubility and stability. In the absence of direct experimental data for this specific molecule, this document provides a robust framework for its characterization. It combines theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols for empirical determination. By explaining the causality behind experimental choices and adhering to established regulatory standards, this guide serves as a comprehensive resource for scientists embarking on the physicochemical profiling of this and similar fluorinated benzoic acid derivatives.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with a significant percentage of failures attributed to poor biopharmaceutical properties.[1] Early-stage physicochemical profiling, encompassing the determination of solubility, permeability, and stability, is therefore not merely a data-gathering exercise but a critical component of a rational drug design strategy.[2][3] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its in vivo efficacy and safety.

This compound incorporates several structural motifs of interest in modern drug discovery. The benzoic acid core is a well-established scaffold, while the strategic placement of fluorine and a trifluoromethyl group can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[4] However, these same substitutions also impact fundamental properties like solubility and chemical stability, which must be quantified to enable formulation development and predict shelf-life.

This guide provides a predictive overview and a practical, step-by-step methodology for determining the aqueous solubility and chemical stability of this compound, in line with the standards expected in the pharmaceutical industry.

Solubility Profile: From Prediction to Empirical Verification

Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and, consequently, low efficacy. The structural features of this compound—specifically the aromatic rings and halogen substituents—suggest that it is likely to be a lipophilic molecule with limited aqueous solubility.

Theoretical Considerations and In Silico Prediction

Before embarking on laboratory-based measurements, computational tools can provide valuable initial estimates of key physicochemical parameters.[5] Quantitative Structure-Property Relationship (QSPR) models are powerful in silico methods for predicting properties based on a compound's chemical structure.[6][7][8]

-

Lipophilicity (logP/logD): The presence of two aromatic rings and a trifluoromethyl group is expected to confer significant lipophilicity. The fluorine atom's contribution can be context-dependent, sometimes increasing lipophilicity by creating a more hydrophobic surface.[9] The octanol-water partition coefficient (logP) and the distribution coefficient at a specific pH (logD) are key indicators of this property.[10]

-

Ionization Constant (pKa): The carboxylic acid moiety is the primary ionizable group. The presence of electron-withdrawing groups like fluorine and trifluoromethyl on the aromatic rings is expected to increase the acidity of the carboxylic acid, thereby lowering its pKa compared to benzoic acid (pKa ~4.2).[4] This is a critical parameter, as the ionization state of the molecule will significantly influence its solubility in the physiological pH range of the gastrointestinal tract.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale for Influence |

| Molecular Weight | 298.21 g/mol | Calculated from the molecular formula C₁₄H₈F₄O₂. |

| logP | 4.0 - 5.0 | High lipophilicity is anticipated due to the presence of two aromatic rings and the trifluoromethyl group. |

| pKa | 3.0 - 3.5 | The electron-withdrawing effects of the fluorine and trifluoromethyl substituents are expected to increase the acidity of the carboxylic acid group, lowering its pKa. |

| Aqueous Solubility (logS) | Low to Very Low | A direct consequence of the predicted high lipophilicity. Solubility is expected to increase at pH values above the pKa as the compound ionizes to its more soluble carboxylate form. |

Note: These values are estimations derived from computational models and established structure-property relationships. They serve as a valuable guide for experimental design but must be confirmed empirically.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[11][12] This method measures the concentration of a saturated solution in a given solvent at equilibrium, providing a thermodynamically accurate value.

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to the physiological range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed glass vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common, but the time to reach equilibrium should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

The following diagram illustrates the workflow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Compound Integrity

A drug substance must remain stable throughout its shelf-life to ensure its safety and efficacy. Stability testing provides evidence of how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13] The International Council for Harmonisation (ICH) provides guidelines for these studies.[14]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing.[15] They involve subjecting the compound to conditions more severe than those used for accelerated stability testing to identify potential degradation products and pathways.[16] This information is crucial for developing stability-indicating analytical methods. The recommended degradation for these studies is typically in the range of 5-20%.[17][18]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

-

Stress Conditions: Expose aliquots of the stock solution to the following stress conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M hydrochloric acid and heat at 60-80 °C.

-

Base Hydrolysis: Add 0.1 M sodium hydroxide and keep at room temperature or heat gently if no degradation is observed.

-

Oxidation: Add 3% hydrogen peroxide and keep at room temperature.

-

Thermal Stress: Heat the solution at 60-80 °C.

-

Photostability: Expose the solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24, and 48 hours).

-

Neutralization: For the acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, using a suitable analytical method, such as HPLC, to determine the extent of degradation and the profile of degradation products.

The logical flow for a forced degradation study is depicted below.

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Importance of Fluorine in Benzazole Compounds [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation Testing | SGS USA [sgs.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. pharmtech.com [pharmtech.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid, a key building block in medicinal chemistry and drug discovery. The strategic placement of fluorine and a trifluoromethyl group on the biaryl scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate for the development of novel therapeutic agents. This guide details a robust and efficient synthetic protocol centered around the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and offer insights into reaction optimization and product characterization.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can dramatically alter its biological activity, metabolic stability, and pharmacokinetic profile.[1] Specifically, the trifluoromethyl group is a common substituent in many blockbuster drugs due to its ability to enhance binding affinity and improve metabolic resistance. The target molecule, this compound, combines these advantageous features within a biaryl framework, a privileged scaffold in medicinal chemistry.

The synthesis of such highly functionalized biaryl compounds requires a strategic approach that is both efficient and tolerant of various functional groups. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely used methods for the construction of biaryl linkages.[2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers high functional group tolerance, readily available starting materials, and generally high yields, making it an ideal choice for the synthesis of complex molecules like this compound.[2][3]

This application note will focus on a convergent synthesis strategy, where two key fragments, 3-Bromo-5-fluorobenzoic acid and (2-trifluoromethylphenyl)boronic acid, are coupled to form the desired product. We will also provide a protocol for the synthesis of the key starting material, 3-Bromo-5-fluorobenzoic acid.

Synthetic Strategy and Design

The retrosynthetic analysis of this compound points towards a disconnection at the C-C bond between the two aromatic rings, suggesting a cross-coupling reaction as the key bond-forming step. The Suzuki-Miyaura coupling is particularly well-suited for this transformation.

Retrosynthetic Analysis

Caption: Retrosynthetic approach for this compound.

The chosen strategy involves the coupling of commercially available (2-trifluoromethylphenyl)boronic acid with 3-Bromo-5-fluorobenzoic acid. This approach is advantageous as it utilizes a stable and readily accessible boronic acid derivative. 3-Bromo-5-fluorobenzoic acid, while also commercially available, can be synthesized in high yield from 3-bromo-5-fluorobenzonitrile.[4] This provides a reliable and cost-effective route to this key intermediate.

Experimental Protocols

Part 1: Synthesis of 3-Bromo-5-fluorobenzoic acid

This protocol describes the hydrolysis of 3-bromo-5-fluorobenzonitrile to yield 3-bromo-5-fluorobenzoic acid.

Reaction Scheme:

Caption: Synthesis of 3-Bromo-5-fluorobenzoic acid.

Materials and Reagents:

| Reagent/Material | Supplier | Grade |

| 3-bromo-5-fluorobenzonitrile | Commercial Vendor | ≥98% |

| Sodium Hydroxide (NaOH) | Commercial Vendor | Reagent Grade |

| Hydrochloric Acid (HCl), conc. | Commercial Vendor | Reagent Grade |

| Deionized Water | In-house |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-fluorobenzonitrile (2.8 g, 13.8 mmol).[4]

-

Add 5 M aqueous sodium hydroxide (28 mL) to the flask.[4]

-

Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

After completion of the reaction, cool the mixture to room temperature.[4]

-

Carefully adjust the pH of the solution to 1 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.[4]

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water.[4]

-

Dry the solid under vacuum to obtain 3-bromo-5-fluorobenzoic acid as a white solid. (Expected yield: ~94%).[4]

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol details the palladium-catalyzed cross-coupling of 3-Bromo-5-fluorobenzoic acid and (2-trifluoromethylphenyl)boronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the target compound.

Materials and Reagents:

| Reagent/Material | Supplier | Grade |

| 3-Bromo-5-fluorobenzoic acid | Synthesized as above or Commercial Vendor | ≥98% |

| (2-trifluoromethylphenyl)boronic acid | Commercial Vendor | ≥95% |

| Tetrakis(triphenylphosphine)palladium(0) | Commercial Vendor | Catalyst Grade |

| Potassium Carbonate (K₂CO₃) | Commercial Vendor | Anhydrous |

| 1,2-Dimethoxyethane (DME) | Commercial Vendor | Anhydrous |

| Deionized Water | In-house | Degassed |